5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 345972-04-5
Cat. No.: VC21466178
Molecular Formula: C9H8ClN3S
Molecular Weight: 225.7g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 345972-04-5 |
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Molecular Formula | C9H8ClN3S |
Molecular Weight | 225.7g/mol |
IUPAC Name | 3-(3-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) |
Standard InChI Key | NDRGOILDSGYHFZ-UHFFFAOYSA-N |
SMILES | CN1C(=NNC1=S)C2=CC(=CC=C2)Cl |
Canonical SMILES | CN1C(=NNC1=S)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol consists of a 1,2,4-triazole core with several key substituents. The compound features a 3-chlorophenyl group at position 5, which introduces an element of lipophilicity and potential for halogen bonding interactions. The methyl group at position 4 (attached to nitrogen) modifies the electronic properties of the triazole ring, while the thiol group at position 3 provides opportunities for hydrogen bonding and metal coordination.
Physical and Chemical Properties
The physical and chemical properties of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol are summarized in the following table:
Property | Value/Description |
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Molecular Formula | C9H8ClN3S |
Molecular Weight | Approximately 225.7 g/mol |
Physical State | Crystalline solid at room temperature |
Solubility | Limited solubility in water; more soluble in organic solvents |
Melting Point | Typically in the range of 180-220°C |
pKa | The thiol group has an estimated pKa of 7-9 |
Stability | Generally stable under normal conditions; sensitive to oxidation |
The compound can exist in tautomeric forms, with the thiol form (with -SH group) in equilibrium with the thione form (with C=S group). This tautomerism affects its reactivity and properties in solution.
Synthesis Methods
Purification Methods
After synthesis, the compound typically requires purification, which may involve:
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Recrystallization from appropriate solvents (e.g., ethanol, methanol, or their mixtures)
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Column chromatography using silica gel
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Preparative HPLC for analytical grade material
Biological Activities
Antimicrobial Properties
Triazole derivatives similar to 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial activities. Based on structural similarities to compounds in the search results, this compound may exhibit activity against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group could enhance its lipophilicity and membrane permeability, potentially improving its antimicrobial efficacy.
Antifungal Activity
Many triazole compounds, particularly those containing thiol/thione groups, show noteworthy antifungal properties. Structurally similar compounds have demonstrated activity against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism likely involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Structure-Activity Relationships
Key Structural Features
The biological activity of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is likely influenced by several structural features:
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The triazole ring serves as a hydrogen bond acceptor through its nitrogen atoms.
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The thiol/thione group can act as a hydrogen bond donor/acceptor and can coordinate with metal ions in biological systems.
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The 3-chlorophenyl substituent enhances lipophilicity and may facilitate interaction with hydrophobic binding pockets in target proteins.
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The methyl group at the N-4 position affects the electronic distribution in the triazole ring.
Comparison with Related Derivatives
The table below compares 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with structurally related compounds:
Applications in Research and Development
Pharmaceutical Applications
The potential pharmaceutical applications of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol may include:
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Development of antimicrobial agents, particularly for drug-resistant infections
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Antifungal drug candidates for systemic or topical applications
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Anti-inflammatory drug development
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Exploration as anticancer agents, particularly through mechanisms involving enzyme inhibition
Agricultural Applications
In agriculture, triazole derivatives have found use as:
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Fungicides for crop protection
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Plant growth regulators
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Herbicides and pesticides
The specific agricultural applications of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol would depend on its exact biological profile and safety characteristics.
Research Tool Applications
In addition to direct therapeutic or agricultural applications, the compound may serve as:
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A chemical probe for mechanistic studies
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A precursor for more complex heterocyclic systems
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A ligand for metal coordination in catalysis research
Hazard Type | Classification | Signal Word |
---|---|---|
Acute Toxicity (Oral) | Category 4 | Warning |
Skin Irritation | Category 2 | Warning |
Eye Irritation | Category 2 | Warning |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory) | Warning |
Aquatic Chronic Toxicity | Category 4 | - |
Analytical Characterization
Spectroscopic Properties
The characterization of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the methyl group (around 3.5-3.8 ppm)
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Aromatic protons from the 3-chlorophenyl group (6.5-8.0 ppm)
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The thiol proton (potential broad signal around 13-14 ppm, depending on solvent)
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Infrared Spectroscopy (IR):
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C=N stretching vibrations (around 1600-1650 cm⁻¹)
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C-S stretching (around 600-700 cm⁻¹)
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N-H stretching if in thione form
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C-Cl stretching from the chlorophenyl group (around 700-800 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak corresponding to molecular weight (approximately m/z 226)
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Characteristic fragmentation patterns including loss of SH, CH₃, and other diagnostic fragments
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and identification of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Typical HPLC conditions might include:
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Reverse-phase C18 column
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Mobile phase: methanol/water or acetonitrile/water gradient
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UV detection at 220-280 nm
Recent Research and Future Directions
Current Research Trends
Recent research on triazole derivatives similar to 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has focused on:
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Development of novel synthetic routes with improved yields and purity
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Investigation of metal complexes for enhanced biological activity
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Structure-activity relationship studies to optimize pharmacological properties
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Exploration of antiviral activities, including potential against coronaviruses
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Development of hybrid molecules combining triazole scaffolds with other bioactive moieties
Future Research Opportunities
Future research directions for 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol may include:
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Comprehensive biological screening to fully characterize its activity profile
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Medicinal chemistry optimization to enhance potency and selectivity
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Investigation of its potential as a building block for more complex drug candidates
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Development of sustainable and efficient synthetic routes
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Exploration of applications in materials science, particularly through metal coordination
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